N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
The compound is an amine, which means it contains a nitrogen atom. It also seems to contain a cyclohexene ring, which is a six-membered ring with one double bond, and a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclohexene and pyridazine rings, as well as the introduction of the azetidine group. The carbonyl group could be introduced through a reaction with a carboxylic acid or a similar compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and groups. The cyclohexene and pyridazine rings would likely be planar, while the azetidine ring could adopt a puckered conformation .Chemical Reactions Analysis
As an amine, this compound could participate in reactions such as acid-base reactions. The double bond in the cyclohexene ring could undergo reactions such as addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it could be soluble in organic solvents due to the presence of the rings and the carbonyl group .Scientific Research Applications
Synthesis and Biological Evaluation
One study focused on the synthesis and biological evaluation of Schiff's bases and 2-azetidinones as potential antidepressant and nootropic agents. The research highlighted the synthesis of 2-azetidinones through novel methods and evaluated their antidepressant activity, showcasing the potential of azetidinone derivatives in CNS active agent development (Thomas et al., 2016).
Electrophilic Aminations with Oxaziridines
Another study discussed electrophilic aminations with oxaziridines, where cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles, facilitating the syntheses of diverse nitrogen-containing compounds. This research underscores the versatility of oxaziridines in organic synthesis, contributing to the development of amines and azines (Andreae & Schmitz, 1991).
Catalyzed Synthesis of Heterocycles
The catalyzed synthesis of heterocycles using N-heterocyclic carbenes or palladium catalysts has been explored, demonstrating efficient methods to produce pyridazinones and other nitrogen-containing heterocycles. These studies reveal the compound's utility in creating highly functionalized heterocycles, useful in medicinal chemistry and drug discovery (Chan & Scheidt, 2007); (Jain et al., 2016).
Green Synthesis Approaches
Research on green synthesis approaches has led to the development of methods for synthesizing heterocyclic compounds with reduced environmental impact. For instance, the paired electrochemical synthesis of pyrrolo[3,2,1-de]phenazin-1-amine derivatives showcases an environmentally friendly approach to constructing heterocycles (Sharafi-kolkeshvandi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(11-5-2-1-3-6-11)18-9-12(10-18)16-13-7-4-8-15-17-13/h1-2,4,7-8,11-12H,3,5-6,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEJMECOQZHYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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